molecular formula C10H13ClO3 B1435122 3-Chloro-4,5-diethoxyphenol CAS No. 1881320-73-5

3-Chloro-4,5-diethoxyphenol

Cat. No. B1435122
CAS RN: 1881320-73-5
M. Wt: 216.66 g/mol
InChI Key: AGBUASVBZKAZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4,5-diethoxyphenol” (CAS No. 1881320-73-5) is a synthetic organic compound . It is an aromatic ring that contains three functional groups: a chlorine atom, two ethoxy (C2H5O) groups, and a hydroxyl (OH) group.

Scientific Research Applications

Pharmaceutical Testing

3-Chloro-4,5-diethoxyphenol: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise structure and properties allow for accurate calibration and validation of analytical methods in drug development.

Antimicrobial Agent Research

Research indicates that derivatives of 3-Chloro-4,5-diethoxyphenol exhibit antimicrobial activities . This compound is studied for its potential to inhibit the growth of bacteria and fungi, which is crucial in the development of new antibiotics.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds . Its reactivity is exploited to create complex molecules with potential biological activities.

Spectroscopic Analysis

3-Chloro-4,5-diethoxyphenol: is characterized by various spectroscopic techniques, including FTIR, to understand its molecular vibrations and structure . This analysis is essential for confirming the identity and purity of the compound.

Quantum Chemical Studies

The compound is subject to quantum chemical studies using Ab-initio and DFT methods to predict its reactivity and stability . These studies provide insights into the electronic properties and potential energy surfaces.

properties

IUPAC Name

3-chloro-4,5-diethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-3-13-9-6-7(12)5-8(11)10(9)14-4-2/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBUASVBZKAZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-diethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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